molecular formula C13H12ClN5O2S2 B2384414 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797628-28-4

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2384414
CAS RN: 1797628-28-4
M. Wt: 369.84
InChI Key: QPLQBWLTMGWHIS-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a family of enzymes called protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide in lab experiments include its high potency and specificity for protein kinases, its ability to inhibit multiple targets, and its potential as a therapeutic agent in various diseases. However, some limitations of using this compound include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

The future directions for 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide include further optimization of its chemical structure to improve its pharmacokinetic properties, the development of novel drug delivery systems to enhance its bioavailability, and the exploration of its potential as a combination therapy with other drugs. Additionally, further research is needed to elucidate its mechanism of action in different cellular contexts and to identify its potential targets in various diseases.

Synthesis Methods

The synthesis of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide involves the reaction of 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethanamine with 5-chloro-2-sulfamoylbenzoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Scientific Research Applications

5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammatory disorders, and neurological disorders. It has been shown to inhibit several protein kinases such as Aurora kinases, FLT3, and CDKs, which are known to be overexpressed or mutated in cancer cells. This compound has also been found to have anti-inflammatory and neuroprotective effects by inhibiting the activity of p38 MAPK and JNK, which are involved in the inflammatory response and neuronal apoptosis.

properties

IUPAC Name

5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5O2S2/c14-10-2-3-11(22-10)23(20,21)18-7-9-19-8-6-17-13(19)12-15-4-1-5-16-12/h1-6,8,18H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLQBWLTMGWHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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